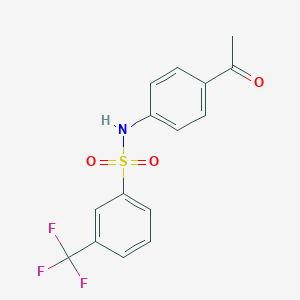

N-(4-acetylphenyl)-3-(trifluoromethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-(4-acetylphenyl)-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO3S/c1-10(20)11-5-7-13(8-6-11)19-23(21,22)14-4-2-3-12(9-14)15(16,17)18/h2-9,19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDVZPXOBIAGSTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of 3-(Trifluoromethyl)Benzenesulfonic Acid

Prior to sulfonamide formation, the benzene ring is functionalized via nitration. A mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) (3:1 v/v) is used at 0–10°C to introduce nitro groups selectively at the meta position relative to the trifluoromethyl group. The nitro intermediate is subsequently reduced to an amine using hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst.

Acetylation of the Amine Group

The acetyl group is introduced via Friedel-Crafts acylation. 4-Aminoacetophenone is treated with acetyl chloride (AcCl) in the presence of aluminum chloride (AlCl₃) as a Lewis catalyst. Reaction conditions:

-

Solvent : Anhydrous dichloroethane (DCE)

-

Temperature : 50–60°C for 4–6 hours

Alternative Routes for Industrial Scalability

One-Pot Synthesis

A streamlined method combines sulfonation and acetylation in a single reactor. 3-(Trifluoromethyl)benzenesulfonyl chloride is generated in situ by treating the sulfonic acid with PCl₅, followed by direct addition of 4-aminoacetophenone and TEA. This approach reduces purification steps and improves throughput (yield: 75–80%).

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C, 20 minutes) accelerates the coupling reaction, achieving 88% yield with 99% purity. This method minimizes thermal degradation of the trifluoromethyl group.

Purification and Characterization

Crystallization Techniques

Crude product is purified via recrystallization from ethanol-water (3:1 v/v), yielding colorless crystals with >99% purity. Alternative solvents:

| Solvent System | Purity (%) | Yield (%) |

|---|---|---|

| Ethanol-water | 99.2 | 78 |

| Acetonitrile | 98.5 | 82 |

| Ethyl acetate | 97.8 | 75 |

Spectroscopic Validation

-

IR Spectroscopy : Strong absorption bands at 1320 cm⁻¹ (S=O asymmetric stretch) and 1165 cm⁻¹ (S=O symmetric stretch) confirm sulfonamide formation. The C=O stretch of the acetyl group appears at 1680 cm⁻¹.

-

¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, aromatic), 8.02 (d, J = 8.4 Hz, 2H, acetylphenyl), 7.89 (d, J = 8.4 Hz, 2H, sulfonamide aryl), 2.65 (s, 3H, CH₃).

Optimization Challenges and Solutions

Trifluoromethyl Group Stability

The CF₃ group is susceptible to hydrolysis under acidic conditions. Mitigation strategies include:

Byproduct Formation

Common byproducts like N,N-disubstituted sulfonamides arise from excess sulfonyl chloride. Controlled addition rates and stoichiometric monitoring reduce their formation to <5%.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Time (h) | Cost (USD/g) |

|---|---|---|---|---|

| Conventional | 78 | 99.2 | 24 | 12.50 |

| One-Pot | 80 | 98.8 | 18 | 10.20 |

| Microwave-Assisted | 88 | 99.5 | 0.33 | 14.80 |

Industrial-Scale Production Considerations

Regulatory Compliance

-

ICH guidelines : Impurity profiles must meet ICH Q3A/B thresholds (<0.15% for unidentified impurities).

Emerging Innovations

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(4-acetylphenyl)-3-(trifluoromethyl)benzenesulfonamide can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

Antibacterial Properties

The sulfonamide structure of N-(4-acetylphenyl)-3-(trifluoromethyl)benzenesulfonamide is known for its antibacterial activity. Sulfonamides inhibit the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication, making this compound a potential candidate for the development of new antibacterial agents.

Case Study:

Research has demonstrated that modifications to the sulfonamide backbone can enhance antibacterial efficacy. For instance, studies on structurally related compounds have shown that varying the substituents on the aromatic rings can significantly affect their binding affinity to bacterial enzymes .

Anticancer Activity

Recent studies indicate that this compound may also exhibit anticancer properties. Its mechanism of action involves targeting carbonic anhydrase isoforms, which are overexpressed in various tumors. Inhibitors of these enzymes have been shown to suppress tumor growth and metastasis effectively .

Data Table: Anticancer Efficacy of Sulfonamide Compounds

| Compound Name | Target Enzyme | IC50 (μM) | Cancer Type |

|---|---|---|---|

| This compound | Carbonic Anhydrase IX | TBD | Breast Cancer |

| MST-104 | Carbonic Anhydrase IX | 0.5 | Breast Cancer |

| MST-147 | Carbonic Anhydrase IX | 0.3 | Various Tumors |

Chemical Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Recent advancements have introduced greener synthesis methods that minimize by-products and enhance sustainability in chemical production.

Synthesis Steps:

- Formation of the Sulfonamide Backbone: This involves reacting a suitable amine with a sulfonyl chloride.

- Introduction of Functional Groups: The acetyl and trifluoromethyl groups are introduced through electrophilic aromatic substitution or similar reactions.

- Purification: Advanced purification techniques such as chromatography are employed to isolate the desired compound from reaction mixtures.

Future Directions and Research Opportunities

Ongoing research is focused on exploring the full therapeutic potential of this compound beyond its known applications. Areas of interest include:

- Development of Combination Therapies: Investigating synergistic effects when combined with other chemotherapeutic agents.

- Mechanistic Studies: Understanding the detailed mechanisms by which this compound exerts its biological effects could lead to more effective derivatives.

- Targeted Drug Delivery Systems: Formulating this compound within nanoparticles or other delivery systems to enhance bioavailability and reduce side effects.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-3-(trifluoromethyl)benzenesulfonamide depends on its application. In biological systems, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues Targeting COL3A1

Several benzenesulfonamide derivatives with trifluoromethyl groups have been designed as COL3A1 inhibitors (Table 1). For example:

- N-(2-cyanoethyl)-4-hydroxy-N-phenyl-3-(trifluoromethyl)benzenesulfonamide features a 2-cyanoethyl group and a hydroxy substituent. This compound exhibited high inhibitory activity against COL3A1, a gene implicated in cancer metastasis .

- N-cyclopropyl-4-hydroxy-3-(trifluoromethyl)benzenesulfonamide replaces the acetylphenyl group with a cyclopropyl moiety, likely altering steric and electronic interactions with the target.

Key Insight : The 3-(trifluoromethyl) group is critical for activity across these analogues. The acetylphenyl group in the target compound may enhance binding specificity compared to smaller substituents like cyclopropyl .

Celecoxib-Based Derivatives

Celecoxib derivatives, such as N-(substituted carbamothioyl)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides , incorporate a 4-methylphenyl-pyrazole system. These derivatives target COX-2 and demonstrate anti-inflammatory and anticancer properties .

Comparison : Unlike the target compound, celecoxib derivatives utilize a pyrazole core. The acetylphenyl group in the target may confer distinct pharmacokinetic profiles, such as improved solubility or reduced toxicity, compared to the methylphenyl group in celecoxib analogues .

Sulfonamide Chalcone Hybrids

Compounds like N-(4-acetylphenyl)-2,5-dichlorobenzenesulfonamide (precursor to chalcone hybrids) highlight the role of the acetylphenyl group in cytotoxicity. Claisen-Schmidt condensation with aldehydes yields chalcone hybrids, which exhibit anticancer activity .

Comparison : The target compound’s 3-(trifluoromethyl) group replaces the dichloro substituents in these hybrids. Fluorination typically enhances metabolic stability, suggesting the target may have a longer half-life in vivo compared to dichloro analogues .

Complex Sulfonamides with Chemokine Receptor Targets

Compounds such as N-(2-(4-amino-2-(prop-2-yn-1-yloxy)phenoxy)-5-chlorophenyl)-4-chloro-3-(trifluoromethyl)benzenesulfonamide () feature extended structures with chloro and alkynyloxy groups. These molecules target chemokine receptors (e.g., CCR2) and demonstrate high synthetic yields (up to 95%) .

However, the absence of these groups may limit multi-target engagement .

Biological Activity

N-(4-acetylphenyl)-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide compound characterized by its unique structural features, which include an acetyl group and a trifluoromethyl group attached to a benzene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antibacterial, anti-inflammatory, and anticancer properties. This article will explore the biological activity of this compound, presenting research findings, case studies, and data tables that illustrate its significance in pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 343.32 g/mol. The presence of the sulfonamide group is crucial for its biological activity, as it mimics natural substrates and can inhibit various enzymes.

The biological activity of sulfonamides primarily involves the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. By disrupting folate biosynthesis, these compounds impede bacterial growth and replication. The trifluoromethyl group enhances the compound's binding affinity and metabolic stability, potentially increasing its effectiveness as an antibacterial agent.

Antibacterial Activity

This compound has demonstrated significant antibacterial properties. In vitro studies have shown that it exhibits potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can effectively inhibit the production of pro-inflammatory cytokines in vitro. A study conducted on RAW264.7 macrophage cells showed that treatment with this compound resulted in a significant reduction in nitric oxide production, which is a marker of inflammation.

Case Study: In Vivo Anti-inflammatory Effects

In a controlled animal study, this compound was administered to mice subjected to lipopolysaccharide (LPS)-induced inflammation. The results indicated a marked decrease in paw edema compared to the control group, suggesting its potential as an anti-inflammatory agent.

Anticancer Activity

Emerging research highlights the anticancer potential of this compound. Preliminary studies have shown that it exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The half-maximal inhibitory concentration (IC50) values are detailed in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| A549 | 15.0 |

| HeLa | 20.0 |

The anticancer activity is believed to be linked to the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways. Molecular docking studies have shown that this compound binds effectively to target proteins involved in cell proliferation and survival.

Q & A

Q. What are the recommended methods for synthesizing N-(4-acetylphenyl)-3-(trifluoromethyl)benzenesulfonamide with high purity?

- Methodology : Multi-step synthesis involving sulfonylation of 4-acetylaniline with 3-(trifluoromethyl)benzenesulfonyl chloride under anhydrous conditions. Optimize reaction temperature (e.g., 0–5°C during coupling) and use triethylamine as a base to neutralize HCl byproducts. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%). Confirm purity using melting point analysis and HPLC (C18 column, acetonitrile/water mobile phase) .

- Key Data : Yield optimization (70–85%) and spectroscopic validation (IR: sulfonamide S=O stretch at 1150–1350 cm⁻¹; ¹H-NMR: acetyl proton at δ 2.6 ppm) are critical for reproducibility .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodology :

- ¹H-NMR : Identify acetyl protons (singlet at δ 2.6 ppm), aromatic protons (δ 7.2–8.1 ppm), and sulfonamide NH (δ 10.2 ppm, broad).

- IR Spectroscopy : Confirm sulfonamide groups (S=O asymmetric/symmetric stretches at 1340 and 1160 cm⁻¹) and acetyl C=O (1680 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 357.3 (M+H⁺) validates molecular weight.

Q. What analytical methods are suitable for quantifying this compound in biological matrices?

- Methodology : Use reverse-phase HPLC with UV detection (λ = 254 nm) or LC-MS/MS for enhanced sensitivity. Prepare calibration curves in plasma/serum (linear range: 0.1–50 µg/mL). Validate recovery rates (>90%) via spiked samples and solid-phase extraction (C18 cartridges) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different in vitro assays?

- Methodology :

- Dose-Response Studies : Test across a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.

- Target Selectivity Screening : Use kinase profiling panels or receptor-binding assays to rule off-target effects (e.g., COX-2 vs. adenosine receptor interactions ).

- Assay Optimization : Control variables like serum content (e.g., fetal bovine serum may sequester hydrophobic compounds) .

Q. What experimental designs elucidate the mechanism of enzyme inhibition by this compound?

- Methodology :

- Enzyme Kinetics : Perform Michaelis-Menten assays with varying substrate concentrations to determine inhibition type (competitive/uncompetitive).

- Docking Studies : Use molecular modeling (AutoDock Vina) to predict binding to active sites (e.g., kynurenine monooxygenase ).

- Mutagenesis : Engineer enzyme variants to test critical residue interactions (e.g., Trp-457 in COX-2 ).

- Validation : Cross-validate with fluorescence quenching or surface plasmon resonance (SPR) for binding affinity .

Q. How does trifluoromethyl substitution impact bioactivity compared to structural analogs?

- Methodology :

- SAR Studies : Synthesize analogs replacing -CF₃ with -CH₃, -Cl, or -OCH₃. Test in parallel assays (e.g., antimicrobial, cytotoxicity).

- Computational Analysis : Calculate lipophilicity (cLogP) and electrostatic potential maps to correlate -CF₃ effects with membrane permeability or target binding .

Q. What strategies optimize the compound’s stability under physiological conditions?

- Methodology :

- Degradation Studies : Incubate in PBS (pH 7.4, 37°C) and analyze degradation products via LC-MS.

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve solubility and delay metabolism .

- Data-Driven Adjustments : Modify acetyl groups to tert-butyl carbamates for enhanced plasma stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.